Methyl (E)-5-phenyl-2-[3-(1,3-thiazol-4-yl)propanoylamino]pent-4-enoate
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Overview
Description
Methyl (E)-5-phenyl-2-[3-(1,3-thiazol-4-yl)propanoylamino]pent-4-enoate is a complex organic compound that features a thiazole ring, a phenyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (E)-5-phenyl-2-[3-(1,3-thiazol-4-yl)propanoylamino]pent-4-enoate typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized by the reaction of thioamides with α-haloketones. The phenyl group is introduced through a Friedel-Crafts acylation reaction. The esterification step involves the reaction of the carboxylic acid with methanol in the presence of an acid catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be recycled is also common to enhance the sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
Methyl (E)-5-phenyl-2-[3-(1,3-thiazol-4-yl)propanoylamino]pent-4-enoate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Methyl (E)-5-phenyl-2-[3-(1,3-thiazol-4-yl)propanoylamino]pent-4-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its bioactive thiazole ring.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl (E)-5-phenyl-2-[3-(1,3-thiazol-4-yl)propanoylamino]pent-4-enoate involves its interaction with biological targets such as enzymes or receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity. This compound may also interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 1,3,4-thiadiazole derivatives share similar structural features and biological activities.
Phenyl Esters: Compounds with phenyl ester groups exhibit similar chemical reactivity and applications.
Uniqueness
Methyl (E)-5-phenyl-2-[3-(1,3-thiazol-4-yl)propanoylamino]pent-4-enoate is unique due to its combination of a thiazole ring, phenyl group, and ester functional group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .
Properties
IUPAC Name |
methyl (E)-5-phenyl-2-[3-(1,3-thiazol-4-yl)propanoylamino]pent-4-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-23-18(22)16(9-5-8-14-6-3-2-4-7-14)20-17(21)11-10-15-12-24-13-19-15/h2-8,12-13,16H,9-11H2,1H3,(H,20,21)/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVXWLRYAPUNIES-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC=CC1=CC=CC=C1)NC(=O)CCC2=CSC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C(C/C=C/C1=CC=CC=C1)NC(=O)CCC2=CSC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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